(8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetracyclic core and the introduction of the butyl and nitrophenyl groups. Common reagents used in these steps include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
(8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas and a palladium catalyst.
Substitution: The butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted aromatic compounds.
Scientific Research Applications
(8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[87003,8
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism by which (8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique tetracyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(8S)-6-butyl-2-(3-aminophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione: Similar structure but with an amino group instead of a nitro group.
(8S)-6-butyl-2-(3-methoxyphenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione imparts unique electronic and steric properties, making it distinct from its analogs
Properties
Molecular Formula |
C24H24N4O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(8S)-6-butyl-2-(3-nitrophenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C24H24N4O4/c1-2-3-11-26-14-21(29)27-20(24(26)30)13-18-17-9-4-5-10-19(17)25-22(18)23(27)15-7-6-8-16(12-15)28(31)32/h4-10,12,20,23,25H,2-3,11,13-14H2,1H3/t20-,23?/m0/s1 |
InChI Key |
OLXMLQFLHYUYDF-AJZOCDQUSA-N |
Isomeric SMILES |
CCCCN1CC(=O)N2[C@H](C1=O)CC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=CC=C35 |
Canonical SMILES |
CCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.